molecular formula C9H6N2O2S B8434720 3-Nitro-4-quinoline-thiol

3-Nitro-4-quinoline-thiol

Cat. No.: B8434720
M. Wt: 206.22 g/mol
InChI Key: IMCGVHYQOMAJAX-UHFFFAOYSA-N
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Description

3-Nitro-4-quinoline-thiol (C₉H₆N₂O₂S, molecular weight: 206.22 g/mol) is a nitro-substituted quinoline derivative featuring a thiol (-SH) functional group at the 4-position. For instance, 3-Nitro-4-quinolinol (C₉H₆N₂O₃, molecular weight: 190.16 g/mol) is characterized by >98.0% purity, appearing as a white-to-green crystalline powder .

Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

3-nitro-1H-quinoline-4-thione

InChI

InChI=1S/C9H6N2O2S/c12-11(13)8-5-10-7-4-2-1-3-6(7)9(8)14/h1-5H,(H,10,14)

InChI Key

IMCGVHYQOMAJAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
3-Nitro-4-quinoline-thiol has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism involves interference with bacterial cell processes, making it a candidate for developing new antibacterial therapies.

2. Drug Development
The unique structure of this compound allows for chemical modifications that can lead to new drug candidates, particularly in oncology. Research has shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis through mechanisms such as reactive oxygen species (ROS) generation and tubulin polymerization interference .

3. Antitubercular Agents
Recent studies have explored the synthesis of quinoline derivatives, including this compound, aimed at developing antitubercular agents. These compounds have shown promising inhibitory effects on the InhA target, which is crucial for the survival of Mycobacterium tuberculosis .

Analytical Chemistry

1. Metal Ion Detection
In analytical chemistry, this compound serves as a reagent for detecting metal ions. Its ability to form stable complexes with various metals enhances the accuracy of environmental testing and quality control in laboratories . This application is particularly valuable in assessing heavy metal contamination in water sources.

Biological Imaging

1. Fluorescent Probes
The compound is utilized in developing fluorescent probes for biological imaging. Its fluorescence properties allow researchers to visualize cellular processes in real-time, providing insights into dynamic biological interactions . This application is essential for studying cellular mechanisms and drug interactions at the molecular level.

Material Science

1. Advanced Materials
Research has indicated that this compound can be used to create advanced materials, including sensors and electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and as a chemosensor for detecting metal ions . The compound's versatility in material science continues to be a focus of ongoing research.

Summary Table of Applications

Application AreaDescription
Antimicrobial ActivityEffective against bacterial strains like MRSA; potential for new antibacterial drugs
Drug DevelopmentModifications lead to anticancer agents; induces apoptosis in cancer cells
Antitubercular AgentsInhibits Mycobacterium tuberculosis through targeting InhA
Metal Ion DetectionServes as a reagent for detecting metal ions in environmental samples
Biological ImagingUsed in fluorescent probes to visualize cellular processes
Advanced MaterialsApplicable in sensors and OLEDs due to favorable electronic properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound showed significant inhibition against MRSA strains. The compounds were synthesized using various methods, leading to enhanced activity due to specific functional group modifications .

Case Study 2: Cancer Research
Research involving this compound derivatives revealed their potential as effective anticancer agents. The compounds exhibited low IC50 values against various cancer cell lines, indicating strong cytotoxic effects .

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol group in 3-nitro-4-quinoline-thiol undergoes alkylation with alkylating agents (e.g., alkyl halides, sulfonates) to form thioethers. This reaction is typically conducted in polar solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) at temperatures ranging from 20°C to 160°C . For example:

This compound+R-X3-Nitro-4-(alkylthio)quinoline+HX\text{this compound} + \text{R-X} \rightarrow \text{3-Nitro-4-(alkylthio)quinoline} + \text{HX}

Key Conditions :

  • Solvents : Methanol, DMSO, DMF

  • Temperature : 20–160°C

  • Catalyst : Alkali salts (e.g., Na⁺ or K⁺) enhance reactivity by deprotonating the thiol .

Reduction of the Nitro Group

The nitro group at the 3-position can be selectively reduced to an amine using sodium sulfide (Na₂S) in aqueous-alcoholic media, yielding 3-amino-4-quinoline-thiol derivatives . This reduction is critical for generating intermediates for further functionalization:

This compoundNa2S3-Amino-4-quinoline-thiol\text{this compound} \xrightarrow{\text{Na}_2\text{S}} \text{3-Amino-4-quinoline-thiol}

Key Conditions :

  • Reducing Agent : Sodium sulfide (Na₂S)

  • Medium : Water-ethanol mixtures

  • Temperature : 50–80°C

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group activates the quinoline ring for nucleophilic substitution at the 4-position. Thiols, amines, or alkoxides can displace the thiol group under basic conditions . For instance:

This compound+NH2R3-Nitro-4-aminoquinoline+HS-R\text{this compound} + \text{NH}_2\text{R} \rightarrow \text{3-Nitro-4-aminoquinoline} + \text{HS-R}

Key Conditions :

  • Base : Triethylamine, NaOH

  • Solvent : Chloroform, ether

Cyclization Reactions

This compound serves as a precursor in cyclization reactions to form polycyclic heteroaromatics. For example, base-promoted cyclization with naphthalen-1-amine yields benzo[h]quinoline derivatives :

This compound+Naphthalen-1-amineBaseBenzo[h]quinoline\text{this compound} + \text{Naphthalen-1-amine} \xrightarrow{\text{Base}} \text{Benzo[h]quinoline}

Key Conditions :

  • Base : Triethylamine

  • Solvent : Chloroform, DMSO

Comparative Reactivity Data

The table below summarizes reaction conditions and outcomes for key transformations:

Reaction TypeReagents/ConditionsProductYield/SelectivitySource
AlkylationR-X, MeOH, 80°C, Na⁺3-Nitro-4-(alkylthio)quinoline83–93%
Nitro ReductionNa₂S, H₂O-EtOH, 70°C3-Amino-4-quinoline-thiol65–90%
Nucleophilic SubstitutionNH₂R, CHCl₃, Et₃N3-Nitro-4-aminoquinoline76–92%
CyclizationNaphthalen-1-amine, Et₃N, CHCl₃Benzo[h]quinoline36–87%

Mechanistic Insights

  • Alkylation : The thiol group acts as a nucleophile, attacking electrophilic alkylating agents. The reaction rate is enhanced in polar aprotic solvents due to better stabilization of the transition state .

  • Nitro Reduction : Sodium sulfide donates electrons, reducing the nitro group via a series of intermediates (nitroso, hydroxylamine) .

  • Cyclization : Intramolecular electrocyclization followed by aromatization drives the formation of fused quinoline systems .

Biological Implications

While beyond direct chemical reactions, derivatives of this compound exhibit notable bioactivities:

  • Antiviral activity against H5N1 influenza (85% inhibition at 4% cytotoxicity) .

  • Antibacterial effects against E. coli and S. aureus (MIC: 10⁻⁶–10⁻⁴ mg/mL) .

  • Antileishmanial activity via interference with thiol redox pathways (IC₅₀: 0.75 mg/kg) .

This compound’s versatility in synthesis and functionalization underscores its importance in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

3-Nitro-4-quinolinol (C₉H₆N₂O₃)
  • Functional groups: Nitro (-NO₂) at position 3, hydroxyl (-OH) at position 3.
  • Reactivity : The hydroxyl group enhances hydrogen bonding and solubility in polar solvents, while the nitro group directs electrophilic substitution reactions.
  • Applications: Potential as a ligand or intermediate in drug synthesis due to its rigid quinoline scaffold .
3-Nitro-5-(trifluoromethyl)benzoic acid (C₈H₄F₃NO₄)
  • Functional groups: Nitro (-NO₂) at position 3, trifluoromethyl (-CF₃) at position 5, carboxylic acid (-COOH).
  • Reactivity : The electron-withdrawing -CF₃ group increases acidity (pKa ~1.5) and stabilizes intermediates in nucleophilic reactions.
  • Applications : Used in agrochemicals and as a building block for fluorinated pharmaceuticals .
4-(1-(3-Chlorobenzyl)-1H-indol-5-yl-amino)-6-amino-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile (C₃₀H₂₅ClN₆O₂)
  • Functional groups: Chlorobenzyl, amino (-NH₂), carbonitrile (-CN), and tetrahydrofuran-oxy substituents.
  • Reactivity: The carbonitrile group facilitates cross-coupling reactions, while the amino groups enable hydrogen bonding and coordination chemistry.

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Solubility Key Substituents
3-Nitro-4-quinolinol 190.16 >98.0% Moderate (DMSO) -NO₂, -OH
3-Nitro-5-(trifluoromethyl)benzoic acid 259.12 Not specified High (polar solvents) -NO₂, -CF₃, -COOH
3-Nitrobenzophenone 227.20 97% Low (organic solvents) -NO₂, ketone
Quinoline-3-carbonitrile derivative 548.02 Not specified Likely low -CN, -Cl, -O-tetrahydrofuran

Key Research Findings and Limitations

  • Synthetic Challenges: Introducing a thiol group (-SH) to 3-nitroquinoline derivatives (as in the queried compound) requires careful handling due to sulfur’s high reactivity and oxidation sensitivity. No direct synthesis methods are described in the provided evidence.
  • Thermal Stability : Nitro groups in all analogs contribute to thermal instability, necessitating storage at low temperatures .
  • Toxicity Concerns : Nitroaromatic compounds are often mutagenic, requiring rigorous safety evaluations in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-nitro-4-quinoline-thiol, and how can purity be optimized?

  • Methodology : A common approach involves nucleophilic substitution using 4-chloroquinoline derivatives with thiol nucleophiles (e.g., thiourea or sodium hydrosulfide). For example, reacting 3-nitro-4-chloroquinoline with thiol precursors in anhydrous DMF at 80–100°C under nitrogen atmosphere yields the target compound. Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product (>95% purity). Confirm purity via HPLC and structural integrity via 1H^1H-NMR (e.g., aromatic protons at δ 8.2–8.9 ppm) and HRMS (expected [M+H]+^+ at m/z 235.04) .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodology :

  • Spectroscopy : Use 1H^1H-/13C^13C-NMR to confirm substitution patterns and thiol proton absence (indicating successful synthesis).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation.
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (critical for storage conditions).
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 7.4) for biological assays.
    Reference NIST Standard Reference Data for quinoline derivatives (e.g., 4-quinolinol, InChIKey: PMZDQRJGMBOQBF) to cross-validate spectral data .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology :

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., caspase-3) using fluorogenic substrates.
  • Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (align with protocols in Chen et al., 2004) .
    Follow NIH preclinical guidelines for dose ranges (1–100 µM), triplicate runs, and statistical validation (ANOVA with p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Dose-Response Analysis : Ensure assays use consistent compound concentrations (e.g., >20% deviation from vehicle controls flags variability) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
  • Target Engagement Studies : Employ SPR or thermal shift assays to confirm direct binding to purported targets (e.g., kinases).
    Cross-reference structural analogs (e.g., 4-anilinofuroquinolines) to contextualize activity trends .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term assays?

  • Methodology :

  • pH Optimization : Stabilize thiol groups using buffers (e.g., PBS with 1 mM EDTA, pH 7.4).
  • Antioxidant Additives : Include 0.1% ascorbic acid or 5 mM DTT to prevent oxidation.
  • Incubation Monitoring : Track thiol reactivity over 24–72 hours via Ellman’s assay (absorbance at 412 nm) .

Q. How can computational modeling guide the design of this compound derivatives for nanomedicine applications?

  • Methodology :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., thioredoxin reductase) using AutoDock Vina.
  • ADMET Profiling : Use SwissADME to estimate permeability, solubility, and CYP450 interactions.
    Validate predictions with experimental data (e.g., SPR binding kinetics) .

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